4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the triazole ring, along with the phenoxy and thiol groups, contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been reported to act as potential agonists of peroxisome proliferator-activated receptors (pparδ/β) .
Mode of Action
Based on its structural similarity to other pparδ/β agonists, it may interact with these receptors and modulate their activity .
Biochemical Pathways
Pparδ/β agonists are known to regulate genes involved in lipid and carbohydrate metabolism .
Result of Action
As a potential pparδ/β agonist, it may influence lipid and carbohydrate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable carbonyl compound, followed by the introduction of the phenoxy and thiol groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides, while nucleophilic substitution can lead to a variety of substituted triazole derivatives.
Scientific Research Applications
4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-[1-(2-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-[1-(2-nitrophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to the specific substitution pattern on the triazole ring and the presence of the methylphenoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-3-[1-(2-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8-6-4-5-7-10(8)16-9(2)11-13-14-12(17)15(11)3/h4-7,9H,1-3H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBATRZDTGFJBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C2=NNC(=S)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396862 |
Source
|
Record name | 4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-51-2 |
Source
|
Record name | 4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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